molecular formula C22H27N5O4S2 B11314564 N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11314564
M. Wt: 489.6 g/mol
InChI Key: BYMUKTKZPLUSST-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and various aromatic substituents. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfonamide group via sulfonation reactions.
  • Coupling of aromatic rings through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group or the triazole ring.

    Substitution: Aromatic substitution reactions may occur, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Possible applications in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are known to interact with biological molecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXY-5-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other triazole or sulfonamide-containing compounds.

    Triazole derivatives: Known for their antifungal and antimicrobial properties.

    Sulfonamide derivatives: Widely used as antibiotics and in other therapeutic applications.

Uniqueness

The unique combination of the triazole ring, sulfonamide group, and specific aromatic substituents in N-(2-METHOXY-5-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H27N5O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H27N5O4S2/c1-15-6-9-17(10-7-15)27(33(5,29)30)13-20-24-25-22(26(20)3)32-14-21(28)23-18-12-16(2)8-11-19(18)31-4/h6-12H,13-14H2,1-5H3,(H,23,28)

InChI Key

BYMUKTKZPLUSST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)C)OC)S(=O)(=O)C

Origin of Product

United States

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